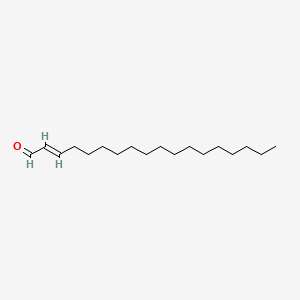

2-Octadecenal

描述

Background and Research Significance of Long-Chain Aldehydes in Biological Systems

Long-chain aldehydes are aliphatic aldehydes characterized by a long hydrocarbon chain. lookchem.comrsc.org These compounds are found across various biological systems, including plants, insects, and animals. creative-proteomics.comlookchem.com In plants, they are components of surface waxes and have been shown to influence the interactions between plants and fungal pathogens. nih.gov For instance, certain very-long-chain aldehydes can trigger the germination and differentiation processes of powdery mildew fungi in a manner that depends on the aldehyde's concentration and chain length. nih.gov Aldehydes in plants can also serve as defense mechanisms against herbivores. creative-proteomics.com

In animals and humans, long-chain aldehydes are involved in complex metabolic pathways. creative-proteomics.com They can be generated through processes like lipid peroxidation, which is linked to oxidative stress. creative-proteomics.comcreative-proteomics.com Because of their reactivity, aldehydes can interact with biomolecules like proteins and DNA, which can lead to cellular toxicity. rsc.org Consequently, their concentrations are tightly regulated by enzymes such as aldehyde dehydrogenases (ALDH). rsc.org The study of these compounds is significant as it sheds light on cellular metabolism, the consequences of oxidative stress, and the progression of various diseases. rsc.orgresearchgate.net Furthermore, some long-chain aldehydes function as crucial signaling molecules. A notable example is their role as pheromones in insects, mediating chemical communication for behaviors like mating. lookchem.comchemicalbook.comscbt.com

Historical Context of Research on Unsaturated Aldehydes

Research into unsaturated aldehydes, particularly α,β-unsaturated aldehydes, has evolved significantly over the past several decades. Initially, these compounds were primarily recognized as products of lipid peroxidation—the oxidative degradation of polyunsaturated fatty acids. nih.govtandfonline.com This process was known to occur in foods during processing and storage, as well as in biological tissues under conditions of oxidative stress. nih.govtandfonline.com

In recent years, the understanding of α,β-unsaturated aldehydes has expanded dramatically. They are no longer viewed merely as byproducts of cellular damage. Instead, they are recognized as highly reactive molecules that can act as signaling agents. creative-proteomics.com This reactivity allows them to modulate cellular pathways and gene expression. creative-proteomics.com However, this same reactivity is also linked to cytotoxic effects, and these compounds have been implicated as potential causal agents in a number of diseases, including chronic inflammation and neurodegenerative disorders. nih.govtandfonline.com The growing interest in these molecules has led to the development of advanced analytical methods to detect and quantify their presence in various biological and food samples. nih.govnih.gov Research has also focused on understanding the specific pathways of their formation from different types of polyunsaturated fatty acids. tandfonline.com

Current Research Landscape and Unaddressed Questions Pertaining to (2E)-Octadecenal

Current research on (2E)-Octadecenal has primarily identified it as a specific type of fatty aldehyde with a defined role in insect chemical communication. chemicalbook.comebi.ac.uk It has been isolated and characterized as a female sex pheromone in several species of Lepidoptera, including the webbing clothes moth, Tineola bisselliella. medchemexpress.com In this context, the molecule acts as a chemical signal released by females to attract males for mating. lookchem.comscbt.com The specificity of this signal is crucial for reproductive isolation among different species.

The contemporary research landscape for (2E)-Octadecenal and similar long-chain aldehydes focuses heavily on improving analytical methodologies for their detection and quantification. nih.govspringernature.com Due to their nature, these compounds can be challenging to analyze, often requiring chemical derivatization to make them suitable for techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govspringernature.com

Despite its established role as a pheromone, several questions regarding (2E)-Octadecenal remain unaddressed. Its biosynthesis pathway in insects is not fully elucidated. Furthermore, the full extent of its biological roles is unknown. While its function in insect communication is a key area of study, its potential presence and function in other biological systems, such as plants or other animal species, are not well-explored. The ecological significance of (2E)-Octadecenal beyond intraspecies communication, such as its potential role in deterring predators or in interactions with host plants, also represents an area for future investigation.

Chemical Properties of (2E)-Octadecenal

| Property | Value |

| Molecular Formula | C18H34O nih.govchemicalbook.comscbt.com |

| Molecular Weight | 266.46 g/mol lookchem.comchemicalbook.comscbt.com |

| IUPAC Name | (E)-octadec-2-enal nih.gov |

| CAS Number | 51534-37-3 nih.govchemicalbook.comscbt.com |

| Appearance | Pale Yellow to Light Yellow Solid chemicalbook.com |

| Melting Point | 39 - 43°C chemicalbook.com |

| Boiling Point | 364.1°C at 760 mmHg lookchem.com |

| Density | 0.841 g/cm³ lookchem.com |

| Solubility | Slightly soluble in Acetone, Chloroform (B151607), Ethyl Acetate lookchem.comchemicalbook.com |

Structure

3D Structure

属性

IUPAC Name |

(E)-octadec-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h16-18H,2-15H2,1H3/b17-16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHQSSWHOKBCJFA-WUKNDPDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51534-37-3, 56554-96-2 | |

| Record name | (2E)-2-Octadecenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51534-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Octadecenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056554962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Octadecenal, (2E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Occurrence, Natural Distribution, and Biological Contexts of 2e Octadecenal

Identification and Isolation of (2E)-Octadecenal from Natural Sources

(2E)-Octadecenal has been successfully identified and isolated from several organisms, most notably within the insect kingdom. A significant finding was its isolation from the female webbing clothes moth, Tineola bisselliella, where it functions as a sex pheromone. The identification process for such volatile compounds often involves techniques like gas chromatography-mass spectrometry (GC-MS), which allows for the separation and identification of individual components within a complex mixture. The isolation of pheromones, including (2E)-octadecenal, can be achieved through methods such as solvent extraction of pheromone glands or by collecting volatiles released by the organism.

Distribution Patterns of (2E)-Octadecenal Across Biological Kingdoms

The presence of (2E)-octadecenal is not limited to a single domain of life, having been reported in both eukaryotic and prokaryotic systems.

Presence in Eukaryotic Systems (e.g., plants, animals, fungi)

Within eukaryotes, (2E)-octadecenal is most prominently documented in animals, particularly insects. As mentioned, it is a key component of the female sex pheromone of the webbing clothes moth, Tineola bisselliella. It often acts in conjunction with other compounds, such as (E,Z)-2,13-octadecadienal, to elicit a behavioral response in males.

In the plant kingdom, while the closely related (Z)-13-Octadecenal has been identified in species like Amaranthus spinosus and Isodon rugosus, the specific presence of (2E)-Octadecenal is less commonly reported. However, various other aldehydes are known to be produced by plants and contribute to their aroma and defense mechanisms.

The occurrence of (2E)-octadecenal in fungi is an area of ongoing research. While some studies have identified a range of volatile organic compounds produced by fungi, specific documentation of (2E)-octadecenal is not as prevalent as in insects.

Presence in Prokaryotic Systems

Research has indicated that certain bacteria are capable of producing (2E)-octadecenal. For instance, some studies have shown that bacteria can produce a variety of volatile compounds, including aldehydes, which can have antimicrobial properties. The production of such compounds is part of the complex chemical communication and competition among microorganisms.

Ecological Niches and Environments Associated with (2E)-Octadecenal Production

The production of (2E)-octadecenal is closely tied to specific ecological functions. In the case of the webbing clothes moth, its role as a sex pheromone is critical for reproduction, ensuring mate recognition and attraction. This chemical signal is released by the female to attract males, a vital process for the continuation of the species.

In microbial ecosystems, the production of aldehydes like (2E)-octadecenal can be part of a defensive strategy, inhibiting the growth of competing bacteria and fungi. This antimicrobial activity highlights the role of such compounds in shaping microbial communities and interactions within their environment.

Below is a data table summarizing the occurrence of (2E)-Octadecenal and related compounds in various organisms:

| Organism | Kingdom | Compound | Role/Context |

| Tineola bisselliella (Webbing Clothes Moth) | Animalia | (2E)-Octadecenal | Female sex pheromone |

| Tineola bisselliella (Webbing Clothes Moth) | Animalia | (E,Z)-2,13-Octadecadienal | Component of female sex pheromone blend |

| Amaranthus spinosus | Plantae | (Z)-13-Octadecenal | Identified as a constituent |

| Isodon rugosus | Plantae | (Z)-13-Octadecenal | Identified in chloroform (B151607) fraction |

| Andrographis paniculata | Plantae | (Z)-13-Octadecenal | Identified in leaf extracts |

| Certain Bacteria | Bacteria | (2E)-Octadecenal | Potential antimicrobial agent |

Biosynthesis and Metabolic Pathways of 2e Octadecenal

Elucidation of Precursor Molecules for (2E)-Octadecenal Biosynthesis

The primary biosynthetic route for (2E)-Octadecenal originates from fatty acid metabolism. The foundational precursor molecule is stearic acid (18:0), an 18-carbon saturated fatty acid. In biological systems, stearic acid is produced from carbohydrates via the fatty acid synthesis machinery, where acetyl-CoA provides two-carbon units to build the 16-carbon palmitate, which is then extended to stearic acid.

Another significant pathway that can generate long-chain aldehydes involves the degradation of sphingolipids. Specifically, sphingosine-1-phosphate (S1P) is a key precursor. The irreversible breakdown of S1P yields phosphoethanolamine and a long-chain aldehyde. While this process is well-documented to produce (2E)-hexadecenal (a C16 aldehyde), it establishes a plausible pathway for the generation of the analogous C18 aldehyde, (2E)-Octadecenal, from a corresponding C18 sphingoid base phosphate.

In the context of insect pheromone biosynthesis, many of which are C10-C18 fatty acid derivatives, the direct precursors are typically activated fatty acids in the form of fatty acyl-CoA or fatty acyl-ACP (acyl carrier protein). Therefore, stearoyl-CoA serves as the immediate precursor that enters the specific enzymatic cascade leading to (2E)-Octadecenal.

| Pathway | Primary Precursor | Direct Precursor for Modification | Biological Context |

| De Novo Fatty Acid Synthesis | Acetyl-CoA / Carbohydrates | Stearoyl-CoA | General Metabolism, Insect Pheromone Production |

| Sphingolipid Catabolism | Sphingosine-1-Phosphate (or C18 analogue) | Phosphorylated Sphingoid Base | General Lipid Metabolism |

Sequential Enzymatic Steps in (2E)-Octadecenal Formation

The biosynthesis of (2E)-Octadecenal from its fatty acid precursor is a multi-step process catalyzed by a series of specific enzymes. The general sequence involves desaturation of the fatty acyl chain followed by reduction of the carboxyl group.

Desaturation: The first committed step is the introduction of a double bond into the saturated stearoyl-CoA molecule. A desaturase enzyme creates a double bond, converting the saturated fatty acyl-CoA into a monounsaturated one. To form (2E)-Octadecenal, a Δ2-desaturase would be required to introduce the double bond between the second and third carbons.

Reduction: The modified fatty acyl-CoA, now containing a double bond, undergoes reduction to form the final aldehyde. This conversion is catalyzed by a fatty acyl-CoA reductase (FAR). This enzyme specifically reduces the thioester group of the acyl-CoA to an aldehyde functional group, yielding (2E)-Octadecenal.

In an alternative pathway observed in some insects for producing aldehydic pheromones, a fatty alcohol is first produced by a FAR, which is then oxidized to the corresponding aldehyde by a fatty alcohol oxidase.

Several key enzyme families are integral to the synthesis of (2E)-Octadecenal and related fatty acid-derived compounds.

Fatty Acid Desaturases (FADs): These enzymes introduce double bonds at specific positions in fatty acyl chains. They are typically membrane-bound proteins that require molecular oxygen and an electron source to function. The specificity of the desaturase determines the position and configuration (cis/trans) of the resulting double bond. For (2E)-Octadecenal, a specific desaturase that creates the trans-2 double bond is essential.

Fatty Acyl-CoA Reductases (FARs): This class of enzymes catalyzes the reduction of fatty acyl-CoAs. Some FARs perform a four-electron reduction to produce fatty alcohols directly. Others, particularly those in cyanobacteria and relevant to aldehyde pheromone synthesis, catalyze a two-electron reduction to yield fatty aldehydes. These enzymes are often specific for the chain length and degree of saturation of their acyl-CoA substrates.

Sphingosine-1-Phosphate Lyase (SPL or SGPL1): This enzyme, located on the endoplasmic reticulum membrane, is central to the catabolism of phosphorylated sphingoid bases. It uses pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor to catalyze the cleavage of S1P into a fatty aldehyde and phosphoethanolamine. Its action provides a direct link between sphingolipid and glycerolipid metabolism.

Fatty Alcohol Oxidases (FAOs): In pathways where the alcohol is an intermediate, these enzymes are responsible for the final oxidation step to produce the aldehyde pheromone.

| Enzyme | Function | Substrate | Product |

| Fatty Acid Desaturase (FAD) | Introduces double bond | Stearoyl-CoA | (2E)-Octadecenoyl-CoA |

| Fatty Acyl-CoA Reductase (FAR) | Reduces acyl-CoA to aldehyde | (2E)-Octadecenoyl-CoA | (2E)-Octadecenal |

| Sphingosine-1-Phosphate Lyase (SPL) | Cleaves phosphorylated sphingoid base | C18 Sphingoid-1-Phosphate | (2E)-Octadecenal |

| Fatty Alcohol Oxidase (FAO) | Oxidizes alcohol to aldehyde | (2E)-Octadecen-1-ol | (2E)-Octadecenal |

The mechanisms of the key enzymatic reactions have been elucidated through studies of homologous enzymes.

Desaturation: Fatty acid desaturases possess a di-iron active site. The reaction requires molecular oxygen and electrons, which are typically relayed from NAD(P)H via other proteins like cytochrome b5. The enzyme abstracts hydrogen atoms from adjacent carbons on the fatty acyl chain, forming a double bond and reducing the molecular oxygen to two molecules of water. The precise positioning of the acyl chain within a channel in the enzyme dictates the specific location of the desaturation.

Reduction to Aldehyde: The mechanism of fatty acyl-CoA reductases involves the use of NADPH as a reducing agent. Studies on some reductases suggest a 'ping-pong' mechanism where the enzyme is first acylated by the fatty acyl-CoA, forming a thioester intermediate with the enzyme itself and releasing Coenzyme A. Subsequently, NADPH binds and donates a hydride to the enzyme-bound acyl group, reducing it to an aldehyde which is then released. This reaction often requires divalent metal ions like Mg²⁺ for activity.

Regulatory Mechanisms Governing (2E)-Octadecenal Biosynthesis

The biosynthesis of fatty acid-derived compounds like (2E)-Octadecenal is tightly regulated. In insects, the production of pheromones is often under strict hormonal control to ensure it occurs at the appropriate time for mating.

Hormonal Regulation: In many Lepidoptera, pheromone biosynthesis is controlled by the Pheromone Biosynthesis Activating Neuropeptide (PBAN). This neuropeptide can influence the activity of enzymes at various stages of the pathway, from initial fatty acid synthesis to the final reduction or oxidation steps. Other hormones, such as juvenile hormone, have also been implicated in regulating pheromone production in other insect orders.

Transcriptional Control: The expression of the genes encoding key biosynthetic enzymes, such as specific desaturases and reductases, is often tissue-specific (e.g., in the pheromone gland) and temporally regulated. Changes in the levels of regulatory hormones can lead to increased transcription of these genes, thereby upregulating pheromone production.

Feedback Inhibition: Like many biosynthetic pathways, the synthesis of fatty acids is subject to feedback inhibition, where the accumulation of final products (or intermediates like acyl-CoAs) can inhibit the activity of early enzymes in the pathway, such as acetyl-CoA carboxylase. The degradation rate of the enzymes themselves can also be regulated; for instance, the presence of unsaturated fatty acids can enhance the degradation of desaturase enzymes, providing a feedback loop to maintain lipid homeostasis.

Catabolism and Degradation Pathways of (2E)-Octadecenal

As a reactive aldehyde, (2E)-Octadecenal is rapidly metabolized in biological systems to prevent potential cytotoxicity. The primary routes of catabolism involve either oxidation to a carboxylic acid or reduction to an alcohol.

Oxidation to Fatty Acid: The principal metabolic fate of long-chain aldehydes is oxidation to their corresponding carboxylic acids. This reaction is catalyzed by fatty aldehyde dehydrogenase (FALDH), an enzyme belonging to the aldehyde dehydrogenase (ALDH) superfamily, specifically ALDH3A2. This enzyme converts (2E)-Octadecenal to (2E)-octadecenoic acid.

Reduction to Fatty Alcohol: Alternatively, (2E)-Octadecenal can be reduced to its corresponding alcohol, (2E)-octadecen-1-ol. This reaction is catalyzed by an aldehyde reductase, using NAD(P)H as the electron donor. The resulting fatty alcohol can then be incorporated into other lipids, such as wax esters or ether glycerolipids.

The catabolism of (2E)-Octadecenal results in the formation of distinct downstream products that are integrated into cellular lipid pools.

(2E)-Octadecenoic Acid: This is the product of the oxidation of (2E)-Octadecenal by fatty aldehyde dehydrogenase. As a fatty acid, it can be activated to its acyl-CoA form and subsequently enter the β-oxidation pathway for energy production or be used for the synthesis of complex lipids.

(2E)-Octadecen-1-ol: This fatty alcohol is the product of the reduction of (2E)-Octadecenal. It can serve as a precursor for the synthesis of ether-linked glycerolipids or be esterified to a fatty acid to form a wax ester.

Ether-linked Glycerolipids: In situations where aldehyde metabolism is impaired, the aldehydes are often shunted towards reduction to alcohols, which are then used to synthesize ether lipids.

| Metabolic Process | Enzyme | Metabolic Intermediate/Product | Ultimate Fate |

| Oxidation | Fatty Aldehyde Dehydrogenase (FALDH/ALDH3A2) | (2E)-Octadecenoic acid | β-oxidation, Lipid Synthesis |

| Reduction | Aldehyde Reductase | (2E)-Octadecen-1-ol | Ether Lipid Synthesis, Wax Ester Formation |

Enzymes Involved in (2E)-Octadecenal Degradation

The metabolic degradation of (2E)-octadecenal, a long-chain fatty aldehyde, is a critical process in the biological systems where it acts as a signaling molecule, such as an insect pheromone. The rapid inactivation of such semiochemicals is essential for organisms to detect subsequent signals and reset their olfactory systems. While direct enzymatic studies exclusively focused on (2E)-octadecenal are not extensively detailed in the available literature, the degradation pathways can be inferred from research on analogous long-chain aldehyde pheromones and general xenobiotic metabolism in insects. The primary enzymes implicated in the degradation of aldehyde odorants belong to broad families of oxidoreductases and transferases.

The enzymatic degradation of aldehydes like (2E)-octadecenal generally proceeds via oxidation to the corresponding carboxylic acid or reduction to the corresponding alcohol. The key enzyme families responsible for the catabolism of aldehyde pheromones in insects include Aldehyde Oxidases (AOXs), Carboxylesterases (CXEs), and Glutathione-S-Transferases (GSTs).

Aldehyde Oxidases (AOXs)

Aldehyde oxidases are considered major players in the degradation of aldehyde pheromones and other volatile aldehydes in insects. These enzymes catalyze the oxidation of aldehydes to their respective carboxylic acids. For instance, research on the diamondback moth, Plutella xylostella, identified an AOX (PxylAOX3) capable of degrading its sex pheromone, (Z)-11-hexadecenal, as well as other plant-derived aldehydes. Similarly, studies in the cotton bollworm, Helicoverpa armigera, have suggested that specific AOX genes are candidate pheromone-degrading enzymes. In butterflies like Helicoverpa melpomene, which use aldehydes including (Z)-9-octadecenal and octadecanal (B32862) as pheromone components, AOXs are believed to play a crucial role in clearing these signals from antennal receptors. Given this evidence, it is highly probable that an AOX is responsible for the oxidation of (2E)-octadecenal to (2E)-octadecenoic acid in organisms that utilize it.

Other Enzyme Systems

While AOXs are primary candidates, other enzyme families are also involved in the broader context of odorant degradation.

Carboxylesterases (CXEs): This diverse group of enzymes is well-known for its role in degrading ester-containing pheromones. However, their activity is not strictly limited to esters, and they contribute to the general detoxification of various xenobiotics.

Reductases: The reduction of (2E)-octadecenal to its corresponding alcohol, (2E)-octadecen-1-ol, is another potential metabolic pathway. This biotransformation would be catalyzed by alcohol dehydrogenases or other related reductase enzymes, which are prevalent in metabolic and detoxification pathways.

The table below summarizes the key enzyme families likely involved in the metabolic processing of aldehyde pheromones such as (2E)-octadecenal.

| Enzyme Family | General Function | Relevance to (2E)-Octadecenal Degradation | Example Organism/Enzyme (from related studies) |

| Aldehyde Oxidases (AOXs) | Catalyze the oxidation of aldehydes to carboxylic acids. | Likely oxidizes (2E)-octadecenal to (2E)-octadecenoic acid. | Plutella xylostella (PxylAOX3), Helicoverpa armigera (HarmAOX2), Galleria mellonella (GmelAOX2, GmelAOX3). |

| Carboxylesterases (CXEs) | Hydrolyze esters and other compounds as part of general odorant and xenobiotic degradation. | May play a supporting role in the overall metabolic clearance of (2E)-octadecenal and related compounds. | Widely studied in various moth species for pheromone degradation. |

| Glutathione-S-Transferases (GSTs) | Conjugate glutathione (B108866) to various substrates for detoxification and excretion. | Contribute to the inactivation and removal of (2E)-octadecenal as part of the olfactory clearance mechanism. | Implicated as general odorant-degrading enzymes in insects. |

| Alcohol Dehydrogenases / Reductases | Catalyze the reduction of aldehydes to alcohols. | Likely reduces (2E)-octadecenal to (2E)-octadecen-1-ol. | General metabolic enzymes found across most organisms. |

The specific degradation products of (2E)-octadecenal that would result from these enzymatic actions are detailed in the following table.

| Starting Compound | Reaction Type | Potential Product |

| (2E)-Octadecenal | Oxidation | (2E)-Octadecenoic acid |

| (2E)-Octadecenal | Reduction | (2E)-Octadecen-1-ol |

Enzymology Pertaining to 2e Octadecenal

Purification and Structural Characterization of (2E)-Octadecenal-Related Enzymes

The study of enzymes that catalyze reactions involving (2E)-Octadecenal, primarily long-chain aldehyde dehydrogenases (ALDHs), begins with their isolation and purification. These enzymes are responsible for the oxidation of aldehydes to their corresponding carboxylic acids. The purification process is essential to separate the target enzyme from a complex mixture of cellular components to allow for detailed characterization.

A common strategy involves the overproduction of the enzyme in a host organism like Escherichia coli, followed by a series of purification steps. For instance, an ALDH from the thermophilic bacterium Geobacillus thermoleovorans B23, which shows activity on long-chain aldehydes, was overproduced in E. coli and purified. The purification protocol typically involves cell lysis, followed by heat treatment to denature and precipitate heat-labile proteins from the host, a step particularly effective for thermostable enzymes. Further purification is achieved through chromatographic techniques. Methods like ion-exchange chromatography (e.g., Q-Sepharose) and affinity chromatography are frequently employed to separate proteins based on charge and specific binding properties, respectively. The purity of the final enzyme preparation is assessed using methods like SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis), which should reveal a single polypeptide band.

| Step of Purification | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) | Yield (%) | Purification (fold) |

| Crude homogenate | 2.500 | 15.00 | 5.8 | 100 | 1 |

| Con A Sepharose | 0.270 | 8.10 | 30.0 | 54 | 5.2 |

| Anion Exchange | 0.045 | 5.40 | 120.0 | 36 | 20.7 |

| Gel Filtration | 0.010 | 3.00 | 300.0 | 20 | 51.7 |

| This table presents a representative purification summary for a generic enzyme, illustrating the increase in specific activity and the corresponding decrease in total protein at each step. Data is illustrative. |

Structural characterization provides insight into the enzyme's architecture and function. ALDHs typically function as homodimers or homotetramers. For example, human fatty aldehyde dehydrogenase (FALDH) has an apparent molecular weight suggesting a large aggregate in its native state, while the purified enzyme from rabbit intestinal microsomes was estimated to be around 370,000 Da. The ALDH from G. thermoleovorans was found to be an octamer with a molecular weight of approximately 53,886 Da per subunit.

Functional and Kinetic Analysis of Enzymes Catalyzing (2E)-Octadecenal Transformations

Functional analysis of enzymes related to (2E)-Octadecenal involves determining their catalytic properties under various conditions. These enzymes are typically NAD(P)+-dependent, meaning they require Nicotinamide adenine (B156593) dinucleotide as a cofactor for the oxidation reaction. Studies on various long-chain ALDHs have established their optimal operating conditions. For example, human FALDH exhibits an optimal pH of around 9.5 and a temperature of approximately 35°C. Similarly, an ALDH from G. thermoleovorans showed peak activity at a pH of 10.0 and a temperature range of 50-55°C.

Enzyme kinetics provides quantitative measures of an enzyme's efficiency and its affinity for substrates. The key parameters are the Michaelis constant (Kₘ), which indicates the substrate concentration at which the reaction rate is half of the maximum, and the maximal velocity (Vₘₐₓ). A low Kₘ value suggests a high affinity of the enzyme for its substrate. The catalytic efficiency is often expressed as kcat/Kₘ.

Kinetic studies on human FALDH and other ALDHs have been performed using a range of straight-chain aldehydes. While data specifically for (2E)-Octadecenal is sparse in readily available literature, the results for structurally similar long-chain aldehydes like tetradecanal (B130844) (C14), hexadecanal (B134135) (C16), and octadecanal (B32862) (C18) provide strong indicative values. Human FALDH shows high activity with these long-chain substrates. Interestingly, for some cytosolic ALDHs, the Kₘ value decreases significantly as the aliphatic chain length increases, indicating a stronger binding affinity for longer aldehydes.

| Substrate (Aldehyde) | Kₘ (µM) | Vₘₐₓ (nmol/min/mg) | kcat (s⁻¹) |

| Pentanal (C5) | 33 ± 9 | 49 ± 12 | 0.05 |

| Heptanal (C7) | 12 ± 2 | 260 ± 40 | 0.25 |

| Octanal (C8) | 35 ± 10 | 60 ± 15 | 0.06 |

| Decanal (C10) | 4 ± 1 | 151 ± 30 | 0.14 |

| Tetradecanal (C14) | 15 ± 4 | 220 ± 40 | 0.21 |

| Hexadecanal (C16) | 10 ± 3 | 136 ± 35 | 0.13 |

| Octadecanal (C18) | 12 ± 4 | 190 ± 50 | 0.18 |

| Kinetic parameters for recombinant human fatty aldehyde dehydrogenase (FALDH). Values are representative and show the enzyme's activity across various chain lengths. |

The activity of these enzymes can also be influenced by the presence of metal ions. The ALDH from G. thermoleovorans, for example, is activated by certain divalent cations like Ca²⁺ and Ba²⁺, but inhibited by others such as Mg²⁺ and Zn²⁺.

Engineering of Biocatalysts for (2E)-Octadecenal Production or Modification

The production of high-value chemicals like (2E)-Octadecenal through biotechnological routes is a growing area of interest, offering a sustainable alternative to traditional chemical synthesis. Metabolic engineering and enzyme engineering are key technologies for developing microbial cell factories capable of producing specific fatty aldehydes and their derivatives.

The core of this approach is the design and optimization of biocatalysts. This can involve engineering enzymes that are part of the biosynthetic pathway leading to (2E)-Octadecenal or enzymes that can modify it. The biosynthesis of fatty aldehydes in engineered microbes typically starts from fatty acyl-CoAs or fatty acyl-ACPs. These precursors are converted to aldehydes by enzymes such as fatty acyl-CoA reductases (FACRs) or acyl-ACP reductases (AARs). The resulting aldehyde can then be released or further modified.

Strategies for engineering these biocatalysts include:

Directed Evolution : This powerful technique mimics natural selection in the laboratory to improve or alter an enzyme's function. It involves creating large libraries of enzyme variants through methods like error-prone PCR and subjecting them to a high-throughput screening or selection process to identify mutants with desired properties, such as increased activity towards a specific substrate or enhanced stability. For example, directed evolution could be used to modify a fatty acid reductase to selectively produce (2E)-Octadecenal or to enhance its production titer.

Rational and Semi-Rational Design : This approach uses detailed knowledge of the enzyme's structure and mechanism to make targeted mutations. By analyzing the crystal structure of an enzyme's active site, researchers can predict which amino acid changes might improve its affinity or catalytic efficiency for a non-native substrate like a specific unsaturated fatty acid precursor.

Metabolic Pathway Engineering : Beyond modifying a single enzyme, the entire metabolic network of the host organism (like E. coli or Saccharomyces cerevisiae) can be rewired. This includes overexpressing the genes for the desired biosynthetic enzymes (e.g., reductases) and deleting genes for competing pathways. For aldehyde production, it is often crucial to eliminate or downregulate endogenous oxidoreductases that would otherwise convert the target aldehyde into the corresponding alcohol or acid, thus increasing the accumulation of the desired product.

By applying these engineering strategies, it is feasible to develop robust microbial systems for the sustainable production of (2E)-Octadecenal and other valuable long-chain aldehydes.

Advanced Synthetic Strategies for 2e Octadecenal and Structural Analogues

Retrosynthetic Analysis for the Efficient Synthesis of (2E)-Octadecenal

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. This process allows for the logical planning of a synthetic route. For (2E)-Octadecenal, a common retrosynthetic approach involves a Wittig-type reaction, which is a reliable method for forming carbon-carbon double bonds.

A key disconnection can be made at the C2-C3 double bond. This leads to two simpler fragments: a C16 aldehyde (hexadecanal) and a C2 phosphorus ylide. This strategy is advantageous as it allows for the stereoselective formation of the (E)-alkene, a critical feature of the target molecule.

Table 1: Retrosynthetic Analysis of (2E)-Octadecenal

| Target Molecule | Disconnection | Precursors | Synthetic Reaction |

| (2E)-Octadecenal | C2=C3 double bond | Hexadecanal (B134135), Formylmethylenetriphenylphosphorane | Wittig Reaction |

This table illustrates a primary retrosynthetic pathway for (2E)-Octadecenal.

Development of Novel Chemical Synthesis Routes for (2E)-Octadecenal

Building upon retrosynthetic insights, various synthetic routes have been developed. A notable method involves the reaction of hexadecanal with formylmethylenetriphenylphosphorane in toluene, which upon heating, yields (2E)-Octadecenal. This reaction provides a direct and efficient pathway to the desired product.

Stereoselective and Stereospecific Synthesis Approaches for (2E)-Octadecenal

The biological activity of pheromones is often highly dependent on their stereochemistry. Therefore, developing stereoselective and stereospecific syntheses is paramount. For unsaturated aldehydes like (2E)-Octadecenal, controlling the geometry of the double bond is crucial.

The Wittig reaction, particularly with stabilized ylides, generally favors the formation of the (E)-isomer, making it a valuable tool for the synthesis of (2E)-Octadecenal. Other methods, such as the Horner-Wadsworth-Emmons reaction, can also be employed to achieve high (E)-selectivity. Research into the synthesis of related pheromones has demonstrated the use of Doebner condensation to introduce a 2E double bond stereoselectively.

Convergent and Divergent Synthesis Strategies for (2E)-Octadecenal

Both convergent and divergent strategies offer advantages in the synthesis of complex molecules.

Divergent Synthesis: In contrast, a divergent synthesis starts from a common intermediate and elaborates it into a variety of different target molecules. This is particularly useful for creating a library of structural analogues of (2E)-Octadecenal for biological screening. Starting from a common precursor, different alkyl chains or functional groups could be introduced to explore structure-activity relationships.

Chemoenzymatic and Biocatalytic Approaches for (2E)-Octadecenal Synthesis

Chemoenzymatic and biocatalytic methods are gaining prominence in organic synthesis due to their high selectivity and environmentally friendly nature. These approaches utilize enzymes to catalyze specific reactions under mild conditions.

For the synthesis of long-chain aldehydes like (2E)-Octadecenal, enzymes such as alcohol dehydrogenases could be used for the selective oxidation of a corresponding alcohol precursor, (2E)-octadecen-1-ol. Biocatalysis can also be employed in the synthesis of key intermediates. For example, hydroxylases can be used for the terminal hydroxylation of fatty acids, which can then be converted into aldehydes. This approach offers a green alternative to traditional chemical oxidation methods. The use of enzymes like aldoxime dehydratase also presents a biocatalytic route to nitrile synthesis, which can be further converted to aldehydes.

Preparation of Isotopically Labeled (2E)-Octadecenal for Mechanistic Studies

Isotopically labeled compounds are invaluable tools for studying reaction mechanisms and metabolic pathways. For (2E)-Octadecenal, labeling with stable isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C) can be achieved by using appropriately labeled starting materials in the synthetic sequence.

For example, in the Wittig-based synthesis, a deuterated or ¹³C-labeled formylmethylenetriphenylphosphorane could be used to introduce the label at the C1 or C2 position. Alternatively, a labeled hexadecanal could be employed to introduce the isotope into the main alkyl chain. These labeled analogues can then be used in studies to trace the fate of the molecule in biological systems or to elucidate the mechanism of its perception by insects.

Design and Synthesis of (2E)-Octadecenal Analogues and Probes for Biological Research

To investigate the structure-activity relationship of (2E)-Octadecenal and to develop probes for identifying its biological targets, the synthesis of structural analogues is essential. These analogues can feature variations in chain length, the position and geometry of the double bond, and the nature of the functional group.

Table 2: Examples of (2E)-Octadecenal Analogues

| Analogue Name | Structural Modification | Potential Research Application |

| (2Z)-Octadecenal | Cis-isomer of the double bond | Investigating the importance of double bond geometry for receptor binding. |

| Octadecanal (B32862) | Saturated aldehyde | Determining the role of the double bond in biological activity. |

| (2E)-Octadecen-1-ol | Corresponding alcohol | Studying the metabolic conversion of the pheromone. |

| Fluorescently-tagged (2E)-Octadecenal | Incorporation of a fluorophore | Visualizing pheromone-receptor interactions. |

This table provides examples of structural analogues of (2E)-Octadecenal and their potential uses in research.

Ecological Roles, Signaling Mechanisms, and Inter Organismal Interactions of 2e Octadecenal

Role of (2E)-Octadecenal in Chemical Communication within Ecosystems

Chemical communication is a fundamental process governing the behavior and interactions of countless species. It relies on semiochemicals, which are compounds that carry messages between organisms. These chemical signals are integral to processes such as mating, resource location, and defense.

(2E)-Octadecenal is classified as a semiochemical, a broad term for a chemical substance that carries a message for the purpose of communication. Semiochemicals are pivotal in chemical ecology and can be divided into two main classes: those that mediate communication between individuals of the same species (intraspecific) and those that act between different species (interspecific). The function of (2E)-Octadecenal as a sex pheromone in certain insect species firmly establishes its identity as a semiochemical involved in intraspecific communication. Its use in pest management to attract specific insects to traps further underscores its role as a potent signaling molecule.

The classification of a semiochemical depends on the outcome of the interaction for the emitter and the receiver.

Pheromones are substances used for communication between members of the same species, benefiting both the sender and receiver, often in the context of mating or aggregation. (2E)-Octadecenal is most famously identified as a female sex pheromone in several species of Lepidoptera. It is a primary component, known as koiganal I, of the female sex pheromone of the webbing clothes moth, Tineola bisselliella. This compound is crucial for attracting males for mating.

Allomones are chemicals that benefit the emitter but not the receiver, such as a repellent used for defense. There is currently limited direct evidence in the scientific literature to classify (2E)-Octadecenal as an allomone.

Kairomones benefit the receiver at the expense of the emitter. For example, a predator might use a prey's pheromone to locate it. While (2E)-Octadecenal is a pheromone for species like T. bisselliella, its use in traps for monitoring populations of the banana moth, Opogona sacchari, could be considered a kairomonal effect from the insect's perspective, as it leads them to a trap rather than a mate.

Table 1: Semiochemical Functions of (2E)-Octadecenal

| Semiochemical Class | Interacting Species | Emitter | Receiver | Function/Context | Citation(s) |

| Pheromone | Tineola bisselliella (Webbing Clothes Moth) | Female | Male | Sex attractant for mating. | , |

| Pheromone | Various Lepidoptera species | Female | Male | Used as a sex pheromone. | , |

| Kairomone (in applied context) | Opogona sacchari (Banana Moth) | Synthetic Lure (mimics female) | Male | Attractant used for population monitoring in traps. |

Molecular Mechanisms of (2E)-Octadecenal Perception and Receptor Interactions

The perception of semiochemicals like (2E)-Octadecenal is a sophisticated process that begins at the molecular level within an insect's olfactory system. This system is designed to detect, identify, and translate chemical signals into behavioral responses. The process involves a cascade of proteins, including carrier proteins in the sensillar lymph and specialized receptors on the surface of olfactory neurons.

The specific detection of volatile compounds is initiated by the binding of a ligand, such as (2E)-Octadecenal, to an olfactory receptor (OR) located on the dendrites of olfactory sensory neurons. In insects, these ORs are typically heterodimeric complexes, consisting of a specific, odorant-tuning OR protein and a highly conserved co-receptor, most commonly known as Orco (Odorant receptor co-receptor).

While direct ligand-binding studies for (2E)-Octadecenal with a specifically identified receptor are not extensively detailed in the available literature, the general mechanism is well-understood. Aldehydes are a common class of semiochemicals used by insects, and ORs tuned to these compounds have been identified in various species. For instance, in the hawkmoth Manduca sexta, olfactory receptor neurons have been found that are specifically tuned to aldehyde components of its sex pheromone blend. The binding of an aldehyde ligand like (2E)-Octadecenal to its specific OR would induce a conformational change in the receptor complex, leading to the opening of an ion channel and the generation of an electrical signal that is transmitted to the brain.

Before an odorant molecule can reach a receptor, it must traverse the aqueous sensillar lymph that bathes the olfactory neuron dendrites. This transport is facilitated by soluble carrier proteins. Two major families of these proteins are Odorant-Binding Proteins (OBPs) and Chemosensory Proteins (CSPs).

These proteins are small, soluble, and abundant in the sensillar lymph. They are thought to bind to hydrophobic odorants upon their entry through the sensillar pores and transport them to the ORs. This process not only solubilizes the odorants but may also protect them from degradation by odorant-degrading enzymes (ODEs) also present in the lymph. Research has identified numerous OBPs and CSPs from the antennae of insects that use aldehydes as pheromones. For example, a study on the parasitoid wasp Microplitis mediator found that its chemosensory proteins could bind to sex pheromone components of its host insects, including the aldehyde Z11-16:Ald. It is through this established mechanism that (2E)-Octadecenal would be transported to its corresponding receptor to elicit a behavioral response.

Table 2: Key Proteins in the Insect Olfactory Pathway for Aldehyde Perception

| Protein Class | General Function | Relevance to (2E)-Octadecenal | Citation(s) |

| Odorant-Binding Proteins (OBPs) | Bind and transport hydrophobic odorants through the sensillar lymph to receptors. | Presumed to be the primary carriers for (2E)-Octadecenal from sensillar pores to the neuron. | , , |

| Chemosensory Proteins (CSPs) | Also act as carrier proteins for semiochemicals, with broad binding capabilities. | May play a role in transporting (2E)-Octadecenal and other chemical cues. | , |

| Odorant Receptors (ORs) | Membrane proteins on olfactory neurons that specifically bind odorants, initiating a signal. | A specific, yet-to-be-identified OR is responsible for detecting (2E)-Octadecenal. | , |

| Odorant Receptor Co-receptor (Orco) | Forms a heterodimer with a specific OR to create a functional ion channel. | Essential for the function of the OR that detects (2E)-Octadecenal. | |

| Odorant-Degrading Enzymes (ODEs) | Inactivate odorant molecules in the sensillar lymph to terminate the signal. | Enzymes like aldehyde oxidases likely degrade (2E)-Octadecenal to reset the system. | , |

Role of (2E)-Octadecenal in Plant-Insect Interactions

Plants and insects share a long co-evolutionary history, engaging in complex interactions mediated by a vast array of chemical signals. Plants produce volatile organic compounds to attract pollinators or to repel or deter herbivores. Successful plant defense relies on the ability to recognize an attacker and initiate signaling cascades that lead to defensive responses.

While (2E)-Octadecenal is well-established as an insect-produced semiochemical, its direct role as a plant-produced signal in plant-insect interactions is not well-documented in the available scientific literature. Research has largely focused on its function as an insect pheromone.

However, the use of (2E)-Octadecenal by herbivorous insects can have indirect consequences for plants. For example, the release of (2E)-Octadecenal as an aggregation or sex pheromone by an herbivorous insect species could lead to a localized increase in that insect's population. This aggregation would, in turn, increase the feeding pressure on the host plants in that specific area, potentially triggering the plants' own induced defense mechanisms. Therefore, while not a direct signal from the plant, the presence of (2E)-Octadecenal in an ecosystem is an ecologically relevant cue that can indirectly shape the dynamics of plant-insect interactions.

(2E)-Octadecenal in Microbial Communication and Biofilm Formation

While direct research specifically implicating (2E)-Octadecenal in microbial communication and biofilm formation is limited, the broader class of long-chain fatty aldehydes and isomers of octadecenal are recognized for their significant roles in these processes. Bacteria utilize a sophisticated cell-to-cell communication system known as quorum sensing (QS) to regulate collective behaviors, including biofilm formation and virulence. This communication relies on the production and detection of small signaling molecules called autoinducers.

Research into isomers of octadecenal has revealed notable antimicrobial and anti-biofilm activities. One isomer, cis-9-Octadecenal, demonstrates significant antimicrobial effects against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. This activity is believed to stem from its ability to interfere with the quorum sensing mechanisms that these bacteria use to coordinate group behaviors. Similarly, a 2024 review on anti-biofilm molecules from marine environments highlighted (9Z)-9-octadecenal and (13Z)-13-octadecenale as relevant compounds. Biofilms are structured communities of bacteria encased in a self-produced matrix, which offers protection from antibiotics and host immune responses, making their inhibition a critical area of study. The ability of these aldehydes to disrupt QS pathways suggests a potential mechanism for controlling pathogenic bacterial populations and preventing the formation of resilient biofilms.

Although aldehydes are not typically known to accumulate in most natural microorganisms, their synthesis is a known microbial capability. The production of C4 to C18 aliphatic aldehydes can be achieved in engineered microbes through pathways involving carboxylic acid reductases. This biosynthetic potential, combined with the observed anti-QS and anti-biofilm properties of related molecules, suggests that long-chain aldehydes like (2E)-Octadecenal could function as signaling molecules in complex microbial ecosystems, a role that warrants further investigation.

Behavioral and Physiological Responses Mediated by (2E)-Octadecenal in Specific Organisms

(2E)-Octadecenal is well-documented as a semiochemical, a signaling chemical used in interspecific communication that elicits behavioral or physiological responses in the receiving organism. Its most prominent role is as an insect pheromone, a chemical signal that triggers a natural response in another member of the same species.

Specifically, (2E)-Octadecenal has been identified as a key component of the female sex pheromone of the webbing clothes moth, Tineola bisselliella, a species belonging to the order Lepidoptera. Current time information in Nyong-et-Kellé, CM. In this context, the female moth releases the compound to attract males for mating, playing a crucial role in the reproductive behavior of the species. This chemical signal is highly specific and is a classic example of a releaser pheromone, which prompts an immediate and rapid behavioral reaction in the receiving insect. The detection of (2E)-Octadecenal by the male moth's sensory organs initiates a behavioral cascade, leading to upwind flight and navigation towards the source of the pheromone.

The high specificity and potent attractive nature of (2E)-Octadecenal have led to its use in agricultural and pest control industries. By synthesizing the pheromone, it can be used as a powerful attractant in traps for monitoring and controlling populations of pest insects like T. bisselliella, reducing the reliance on broad-spectrum chemical pesticides.

The table below summarizes the documented behavioral and physiological responses to (2E)-Octadecenal.

| Organism (Species) | Compound Role | Type of Response | Observed Effect | References |

| Webbing Clothes Moth (Tineola bisselliella) | Female Sex Pheromone | Behavioral | Attraction of male moths for mating. | Current time information in Nyong-et-Kellé, CM. |

| Lepidoptera Insects | Pheromone | Behavioral | Serves as a target for attracting various Lepidoptera insects. | Current time information in Nyong-et-Kellé, CM. |

Analytical Methodologies for the Detection, Quantification, and Structural Characterization of 2e Octadecenal in Research

Chromatographic Techniques for Separation and Analysis

Chromatography is a fundamental tool for the separation of (2E)-Octadecenal from intricate biological or chemical matrices. The choice of chromatographic method often depends on the volatility of the compound and the nature of the sample.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like (2E)-Octadecenal. In GC, the compound is vaporized and separated from other components in a sample based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both identification and quantification.

Research has demonstrated the utility of GC-MS in identifying (2E)-Octadecenal in various contexts. For instance, it has been used to analyze the volatile organic compounds (VOCs) produced during the early stages of Staphylococcus aureus contamination in chilled chicken, where (2E)-Octadecenal was detected. Similarly, GC-MS has been employed in the phytochemical analysis of plant extracts, such as from Annona muricata and Periploca aphylla, revealing the presence of the related compound (Z)-9-Octadecenal. The technique is also central to the study of insect pheromones, where it has been used to identify and quantify components of pheromone blends.

The retention of (2E)-Octadecenal in a gas chromatograph is characterized by its Kovats retention index (RI), which is dependent on the type of column used. The NIST WebBook provides retention indices for (E)-2-Octadecenal on both non-polar and polar columns, which are valuable for its identification in complex mixtures.

Table 1: Kovats Retention Indices for (E)-2-Octadecenal

| Column Type | Active Phase | Temperature (°C) | Kovats' RI (I) |

| Packed | OV-1 | 200 | 2082 |

| Packed | PEG 20M | 200 | 2450 |

Data sourced from the NIST Chemistry WebBook.

High-Performance Liquid Chromatography (HPLC) for Non-volatile Fractions

For non-volatile samples or when derivatization for GC analysis is not desirable, high-performance liquid chromatography (HPLC) offers a robust alternative. HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. While direct HPLC analysis of (2E)-Octadecenal is less common than GC-MS, HPLC can be a valuable tool, particularly when coupled with mass spectrometry (HPLC-MS). This combination allows for the analysis of a wide range of compounds, including long-chain fatty acids and other apolar molecules. A developed HPLC-MS method using partly miscible solvents has shown high sensitivity, with quantitation limits in the low-picogram range for fatty acids, demonstrating the potential for sensitive analysis of related compounds like (2E)-Octadecenal.

Hyphenated Techniques for Comprehensive Profiling

The coupling of chromatographic techniques with powerful detectors, known as hyphenated techniques, provides a comprehensive approach to the analysis of complex samples containing (2E)-Octadecenal. GC-MS is a prime example of a hyphenated technique. Another powerful combination is gas chromatography-electroantennographic detection (GC-EAD), which is particularly useful in the study of insect pheromones. In GC-EAD, the effluent from the GC column is split, with one portion going to a standard detector (like a flame ionization detector or mass spectrometer) and the other to an insect antenna. This allows researchers to identify which specific compounds in a mixture elicit an electrical response in the insect's antenna, thereby identifying biologically active pheromone components.

Advanced Spectroscopic Methods for Structural Elucidation

Once (2E)-Octadecenal has been isolated or detected, spectroscopic methods are employed to confirm its chemical structure. These techniques provide detailed information about the molecule's functional groups and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound.

¹H NMR: Proton NMR provides information about the different types of protons in a molecule and their chemical environment. For (2E)-Octadecenal, the aldehyde proton would appear at a characteristic downfield chemical shift (typically around δ 9.5 ppm), and the protons on the double bond would show specific coupling patterns and chemical shifts indicative of the trans (E) configuration.

¹³C NMR: Carbon-13 NMR provides information about the different carbon atoms in the molecule. The carbonyl carbon of the aldehyde group would have a distinct chemical shift in the downfield region (around δ 190-200 ppm), and the two carbons of the double bond would also have characteristic shifts.

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, further confirming the structure of (2E)-Octadecenal.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and any conjugation.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. For (2E)-Octadecenal, characteristic IR absorption bands would be observed for the aldehyde C-H stretch (around 2720 cm⁻¹ and 2820 cm⁻¹), the carbonyl C=O stretch (around 1720-1740 cm⁻¹), and the C=C stretch of the double bond (around 1650 cm⁻¹). The trans configuration of the double bond would also give rise to a characteristic out-of-plane C-H bending vibration around 970 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. The presence of the α,β-unsaturated aldehyde system in (2E)-Octadecenal would result in a characteristic UV absorption maximum (λmax). The position of this maximum can help to confirm the presence of the conjugated system.

Mass Spectrometry-Based Approaches for Quantitative and Qualitative Analysis

Mass spectrometry (MS) stands as a cornerstone for the analysis of fatty aldehydes like (2E)-Octadecenal due to its high sensitivity and specificity. This technique, often coupled with chromatographic separation methods such as Gas Chromatography (GC) or Liquid Chromatography (LC), allows for the precise identification and quantification of (2E)-Octadecenal in complex biological matrices. The initial step involves ionizing the analyte, after which the mass spectrometer separates the resulting ions based on their mass-to-charge (m/z) ratio, generating a unique mass spectrum that serves as a molecular fingerprint. For volatile aldehydes, GC-MS is a common approach, while LC-MS is preferred for less volatile or thermally labile derivatives.

Tandem Mass Spectrometry (MS/MS) and High-Resolution Mass Spectrometry

Tandem mass spectrometry (MS/MS or MS²) significantly enhances the structural elucidation and specificity of analysis. In an MS/MS experiment, ions of a specific m/z ratio corresponding to the compound of interest (the precursor ion) are selected and then fragmented through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed by a second mass analyzer. This process provides detailed structural information and allows for highly selective quantification by monitoring specific precursor-to-product ion transitions.

Due to the low endogenous levels of free fatty aldehydes and their reactivity, derivatization is often employed prior to MS analysis to improve chromatographic behavior and ionization efficiency. For instance, aldehydes can be converted to their semicarbazone derivatives. While direct MS/MS data for (2E)-Octadecenal is not extensively published, analysis of the related compound (2E)-hexadecenal semicarbazone reveals characteristic fragmentation patterns. In positive ion mode, the semicarbazone derivative produces a strong molecular ion, and its fragmentation yields specific product ions that can be used for identification and quantification. The fragmentation of (2E)-alkenal semicarbazones is distinct from that of saturated or other unsaturated aldehyde derivatives, allowing for isomeric differentiation.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of an ion, which is a powerful tool for identifying unknown compounds and confirming the identity of known ones like (2E)-Octadecenal. HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, can distinguish between ions with very similar nominal masses (isobars), which is crucial when analyzing complex biological samples. The combination of liquid chromatography with HRMS (LC-HRMS) is a powerful platform for untargeted metabolomics and lipidomics, enabling the detection and putative identification of hundreds to thousands of compounds, including (2E)-Octadecenal, in a single run.

| Technique | Principle | Application for (2E)-Octadecenal | Key Advantages |

|---|---|---|---|

| GC-MS | Separates volatile compounds based on their boiling point and interaction with a stationary phase, followed by mass analysis. | Identification and quantification, often after derivatization to improve volatility and stability. | Excellent separation for volatile compounds; extensive spectral libraries available for identification. |

| LC-MS/MS | Separates compounds in a liquid phase, followed by two stages of mass analysis for structural confirmation and quantification. | Highly specific and sensitive quantification using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) of derivatized (2E)-Octadecenal. | High selectivity and sensitivity; suitable for complex matrices; provides structural information. |

| HRMS (e.g., Q-TOF, Orbitrap) | Measures m/z ratios with very high accuracy, allowing for the determination of elemental composition. | Confident identification based on accurate mass measurement; used in untargeted lipidomics/metabolomics to profile (2E)-Octadecenal. | High mass accuracy and resolution reduces ambiguity in identification; enables differentiation from isobaric interferences. |

Lipidomics and Metabolomics Applications for (2E)-Octadecenal Profiling

Lipidomics and metabolomics are systems-level approaches that aim to comprehensively identify and quantify the complete set of lipids (lipidome) or small-molecule metabolites (metabolome) within a biological system. These "omics" platforms are instrumental in discovering biomarkers and understanding metabolic pathways. (2E)-Octadecenal, as a fatty aldehyde, is a component of the cellular lipidome and has been identified in various untargeted and targeted profiling studies.

Mass spectrometry, particularly LC-HRMS, is the primary analytical engine for lipidomics and metabolomics. In these studies, extracts from biological samples (e.g., cells, plasma, tissues) are analyzed to generate a comprehensive profile of metabolites. The resulting data is processed to detect features (unique m/z and retention time pairs), which are then putatively identified by matching their accurate mass and fragmentation patterns (if available) against spectral databases.

(2E)-Octadecenal has been detected in metabolomics studies investigating the biochemical crosstalk in various disease models. For example, in a study of the secretome from a 3D co-culture of colorectal cancer cells and adipocytes, octadecenal was identified as a differentially abundant molecule, suggesting its involvement in cell-cell communication in the tumor microenvironment. Similarly, lipidomic profiling has been used to discriminate specific changes in the lipid composition of biological samples, with octadecenal being among the identified lipids. These large-scale analyses help to place (2E)-Octadecenal within broader metabolic networks and can generate hypotheses about its biological function.

| Study Focus | Biological Matrix | Analytical Platform | Finding Related to (2E)-Octadecenal |

|---|---|---|---|

| Cancer-adipocyte crosstalk | 3D cell co-culture secretome | LC-HRMS | Identified as a differentially abundant lipid, suggesting a role in intercellular signaling. |

| Cardiovascular disease risk | Human platelets | Untargeted UHPLC-ESI-QTOF-MS/MS | Profiled as part of the comprehensive platelet lipidome to identify risk biomarkers. |

| Pancreatic cancer detection | Human serum | UHPSFC/MS, Shotgun MS | Included in comprehensive lipidomic profiles that differentiate cancer patients from healthy controls. |

| Raw chicken contamination | Chicken meat | HS-SPME-GC-MS | Detected as a volatile organic compound during early-stage Staphylococcus aureus contamination. |

Bioassays and Functional Assays for Assessing Biological Activity of (2E)-Octadecenal

Bioassays are essential tools for determining the biological function and activity of a chemical compound. For (2E)-Octadecenal, a variety of assays have been employed, primarily focusing on its well-established role as an insect pheromone. Functional assays can range from in vitro enzyme inhibition tests to in vivo behavioral studies.

The most prominent biological activity of (2E)-Octadecenal is its function as a female sex pheromone component for certain Lepidoptera species, such as the webbing clothes moth, Tineola bisselliella. Bioassays to confirm this activity are typically behavioral. In a laboratory setting (in vitro), an olfactometer assay can be used. This apparatus allows researchers to observe the preference of male moths for an airstream carrying the synthetic pheromone versus a control airstream. The number of moths that move towards the pheromone source is a measure of its attractiveness.

In vivo or field assays involve the use of traps baited with (2E)-Octadecenal, often in combination with other pheromone components. The effectiveness of the bait is determined by the number of target insects captured in the baited traps compared to unbaited control traps over a specific period. These assays are crucial for optimizing pheromone lures used in pest management and monitoring programs.

Beyond its role as a pheromone, extracts containing octadecenal have been evaluated for other biological activities. For example, some studies have investigated the antimicrobial properties of essential oils and extracts where octadecenal was identified as a component. Standard antimicrobial bioassays, such as the disk diffusion method, minimum inhibitory concentration (MIC), and minimum bactericidal concentration (MBC) tests, are used to assess the ability of the compound to inhibit or kill pathogenic microbes. For instance, an oil in which (Z)-9-Octadecenal was the major component was tested for its activity against foodborne pathogens like Staphylococcus aureus and Escherichia coli.

| Assay Type | Principle | Biological Activity Assessed | Example Application |

|---|---|---|---|

| Olfactometer Assay | Measures the behavioral response (attraction or repulsion) of an organism to a volatile chemical in a controlled environment. | Pheromonal activity (attractiveness) | Testing the attraction of male Tineola bisselliella to (2E)-Octadecenal as a sex pheromone component. |

| Field Trapping Assay | Evaluates the effectiveness of a baited trap in capturing target species in a natural or semi-natural setting. | Pheromonal activity (lure efficacy) | Comparing the number of moths captured in traps baited with (2E)-Octadecenal versus control traps. |

| Antimicrobial Susceptibility Testing (e.g., MIC/MBC) | Determines the lowest concentration of a substance that inhibits the visible growth (MIC) or kills (MBC) a particular microorganism. | Antimicrobial activity | Assessing the potential of extracts containing octadecenal to inhibit the growth of pathogenic bacteria and fungi. |

| Enzyme Inhibition Assay | Measures the ability of a compound to reduce the rate of an enzyme-catalyzed reaction. | Specific enzyme modulation | Investigating the inhibitory effect of plant extracts containing octadecenal on enzymes relevant to specific diseases. |

Methodological Approaches and Research Frameworks for Studying 2e Octadecenal

Experimental Design Principles in (2E)-Octadecenal Research

The investigation of (2E)-octadecenal, a semiochemical involved in insect communication, necessitates rigorous experimental designs to ensure the validity and reliability of findings. The choice of design is contingent on the specific research question, which may range from identifying its presence in an organism to understanding its behavioral effects.

A foundational approach is the completely randomized design (CRD) , where experimental units, such as individual insects or plant samples, are assigned to treatments randomly. This design is most effective when the experimental units are homogeneous. For instance, in a laboratory setting, insects of the same species, age, and sex could be randomly exposed to varying concentrations of (2E)-octadecenal to assess their response.

When homogeneity cannot be assumed, a randomized complete block (RCB) design is often employed. This design groups experimental units into blocks to account for sources of variation, such as temperature or light gradients in a greenhouse, which could influence insect behavior or the volatilization of the compound.

For studies investigating the interaction of multiple factors, such as the combined effect of (2E)-octadecenal and another semiochemical, a factorial design is appropriate. This allows researchers to not only study the main effects of each compound but also their synergistic or antagonistic interactions.

In field studies, where environmental variables are less controllable, experimental designs must be adapted to the specific ecological context. For example, when testing (2E)-octadecenal as a lure in insect traps, the placement of traps and the randomization of treatments are critical to minimize positional effects. The unique strength of experimental research lies in its high internal validity and its ability to establish causality through the manipulation of treatments while controlling for extraneous variables.

A summary of common experimental designs is presented below:

| Experimental Design | Description | Application in (2E)-Octadecenal Research |

| Completely Randomized Design (CRD) | Experimental units are assigned to treatments completely at random. | Testing the dose-dependent response of insects to (2E)-octadecenal in a controlled laboratory environment. |

| Randomized Complete Block (RCB) Design | Experimental units are grouped into blocks to control for a source of variation. | Assessing the attractiveness of (2E)-octadecenal in a greenhouse with a known temperature gradient. |

| Factorial Design | Two or more treatments are combined to study their main effects and interactions. | Investigating the combined behavioral effect of (2E)-octadecenal and another pheromone component. |

| Static-Group Comparison Design | Involves an experimental group and a comparison group that are not randomly assigned. | Comparing the presence of (2E)-octadecenal in a pest-infested crop field versus a non-infested field. |

Data Acquisition, Processing, and Statistical Analysis in Chemical Biology Studies

The acquisition of data in (2E)-octadecenal research primarily involves the collection and analysis of volatile organic compounds (VOCs). A widely used technique is headspace solid-phase microextraction (HS-SPME) , which is coupled with gas chromatography-mass spectrometry (GC-MS) for the separation and identification of volatile compounds. This method is particularly useful for analyzing the chemical profile of insect secretions or the headspace of plants.

The process typically begins with the collection of volatiles from the source, which could be an insect, a plant, or the air in a specific environment. Sorbent-based trapping methods are common, where volatile compounds are adsorbed onto a material and then eluted for analysis. The choice of sorbent material can influence the selectivity of the semiochemicals trapped.

Once a sample is collected, it is introduced into a GC-MS system. The gas chromatograph separates the different compounds in the sample based on their volatility and interaction with the stationary phase of the column. The mass spectrometer then fragments the individual compounds and creates a unique mass spectrum for each, which allows for their identification by comparing the spectra to libraries of known compounds.

Data processing involves several steps, including peak alignment, deconvolution, and compound annotation. Software such as MS Real Time Analysis can be used for data acquisition and processing, with identification confirmed by comparison to spectral libraries like that of the National Institute of Standard and Technology.

Statistical analysis is crucial for interpreting the complex datasets generated in these studies. Principal Component Analysis (PCA) is often used to visualize the differences in the chemical profiles between different sample groups. To examine the effect of aldehyde exposure on biological markers, researchers may employ methods like generalized linear regression , weighted quantile sum (WQS) regression , and Bayesian kernel machine regression (BKMR) . These statistical approaches help to identify significant associations and potential interactions between different chemical compounds and their biological effects.

A typical workflow for data acquisition and analysis is outlined below:

| Step | Description | Techniques/Tools |

| 1. Sample Collection | Gathering of volatile compounds from the source organism or environment. | Headspace Solid-Phase Microextraction (HS-SPME), Solvent-Assisted Extraction (SAE) |

| 2. Chemical Analysis | Separation and identification of the chemical constituents of the sample. | Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography-Flame Ionization Detection (GC-FID) |

| 3. Data Pre-processing | Preparation of raw data for statistical analysis, including peak alignment and normalization. | Progenesis QI, MS Real Time Analysis |

| 4. Statistical Analysis | Interpretation of data to identify significant patterns and relationships. | Principal Component Analysis (PCA), Weighted Quantile Sum (WQS) Regression, Bayesian Kernel Machine Regression (BKMR) |

Ethical Considerations in Biological and Ecological Research Involving (2E)-Octadecenal

Research involving (2E)-octadecenal, particularly when it involves living organisms, must adhere to strict ethical guidelines to ensure the welfare of the study subjects and the integrity of the ecosystem. A central framework for ethical considerations in animal research is the principle of the Three Rs: Replacement, Reduction, and Refinement .

Replacement refers to the use of non-animal methods whenever possible. In the context of (2E)-octadecenal research, this could involve using computational models to predict its activity or in vitro assays instead of live insect studies.

Reduction aims to minimize the number of animals used in experiments while still obtaining statistically significant results. This requires careful experimental design and statistical power analysis to determine the appropriate sample size.

Refinement involves modifying experimental procedures to minimize any potential pain, suffering, or distress to the animals. This includes providing appropriate housing and humane treatment throughout the research process.